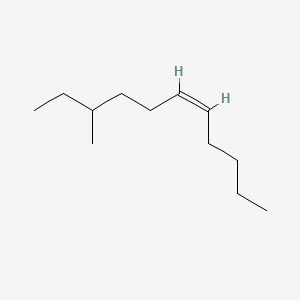

(Z)-9-methylundec-5-ene

Description

(Z)-9-Methylundec-5-ene (CAS: 74630-65-2) is an unsaturated hydrocarbon characterized by an 11-carbon chain with a methyl group at the ninth carbon and a double bond at the fifth position in the Z (cis) configuration. This structural arrangement confers distinct physical and chemical properties, including volatility and reactivity, which are critical in applications such as flavoring agents, fragrances, or intermediates in organic synthesis.

Safety guidelines highlight its handling requirements: it is flammable, necessitating storage away from heat and ignition sources, and requires personal protective equipment (PPE) during use .

Properties

Molecular Formula |

C12H24 |

|---|---|

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(Z)-9-methylundec-5-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h8-9,12H,4-7,10-11H2,1-3H3/b9-8- |

InChI Key |

DZDLDKRBWUNRKA-HJWRWDBZSA-N |

Isomeric SMILES |

CCCC/C=C\CCC(C)CC |

Canonical SMILES |

CCCCC=CCCC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-9-methylundec-5-ene can be achieved through various methods, including:

Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.

Hydroboration-Oxidation: This method involves the addition of borane to an alkyne, followed by oxidation to yield the alkene.

Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl halide can also be used to synthesize this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-9-methylundec-5-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation can convert the double bond into a single bond, yielding the corresponding alkane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products

Oxidation: Epoxides or diols.

Reduction: The corresponding alkane.

Substitution: Halogenated alkenes.

Scientific Research Applications

(Z)-9-methylundec-5-ene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-9-methylundec-5-ene involves its interaction with molecular targets such as enzymes and receptors. The double bond in the molecule allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

| Compound Name | CAS Number | Retention Index | Odor Profile | Functional Group | Key Applications |

|---|---|---|---|---|---|

| This compound | 74630-65-2 | 1158 | Not reported | Alkene (Z-configuration) | Flavor/fragrance synthesis |

| Methyl (E)-4-Methylpent-2-enoate | 50652-78-3 | 828 | Fruity/Herbal | Ester (E-configuration) | Food additives, perfumes |

| (Z)-Hex-3-en-1-ol | 928-96-1 | 868 | Green | Alcohol (Z-configuration) | Beverage flavoring |

| 2-Methylbutanoic Acid | 116-53-0 | 811 | Acidic/Fruity | Carboxylic acid | Dairy product flavoring |

| Methyl 2,4-Dimethylnonanoate | 54889-61-1 | 1253 | Not reported | Branched ester | Cosmetic formulations |

| 2-Methyl-6-methylene-2-octene | 10054-9-8 | 1054 | Not reported | Diene | Polymer precursors |

| 3,3-Dimethylcyclohexan-1-one | 2979-19-3 | 1025 | Camphor-like | Cyclic ketone | Solvents, pharmaceuticals |

Key Findings:

Structural and Functional Diversity: this compound shares its alkene functionality with 2-methyl-6-methylene-2-octene, but the latter’s conjugated diene system increases reactivity in polymerization reactions. Methyl (E)-4-methylpent-2-enoate and Methyl 2,4-dimethylnonanoate, both esters, differ in chain length and branching, influencing their volatility (retention indices: 828 vs. 1253) and suitability for specific applications (e.g., short-chain esters for light fragrances vs. long-chain esters for stable emollients) .

Odor and Sensory Impact: (Z)-Hex-3-en-1-ol (retention index 868) is notable for its "green" odor, widely used in beverages to mimic fresh vegetation. 2-Methylbutanoic acid (retention index 811) contributes acidic/fruity notes to dairy products, highlighting how functional groups (carboxylic acid vs. alkene) diversify sensory roles .

Thermal and Chemical Stability: The Z-configuration in this compound may reduce thermal stability compared to E-isomers, as seen in Methyl (E)-4-methylpent-2-enoate, which retains its ester integrity under moderate heating . Cyclohexanone derivatives like 3,3-dimethylcyclohexan-1-one (retention index 1025) exhibit higher stability due to their rigid cyclic structure, making them preferable in high-temperature processes .

Industrial and Environmental Relevance: Branched esters (e.g., Methyl 2,4-dimethylnonanoate) are prioritized in cosmetics for their low volatility and skin compatibility, whereas this compound’s flammability requires stringent safety protocols during storage .

Research Insights and Gaps

- Terroir Influence : A 2024 study on hop varieties demonstrated that environmental factors (e.g., soil, climate) significantly alter the concentration of this compound and its analogs, suggesting geographic specificity in sourcing these compounds for flavor applications .

- Safety Data : While this compound’s safety guidelines are well-documented, analogous compounds lack comparable hazard profiles, underscoring the need for standardized risk assessments .

Biological Activity

(Z)-9-methylundec-5-ene is an organic compound classified as an alkene, characterized by a carbon-carbon double bond and a methyl group attached to the ninth carbon in its chain. The "Z" configuration indicates that the higher priority substituents on the double bond are on the same side, which influences its physical and chemical properties compared to its isomer (E)-9-methylundec-5-ene.

- Molecular Formula : C₁₁H₂₄

- Structure : The presence of the double bond between the fifth and sixth carbon atoms contributes to its reactivity.

- Synthesis Methods :

- Wittig Reaction : Involves a phosphonium ylide reacting with an aldehyde or ketone.

- Hydroboration-Oxidation : Addition of borane to an alkyne, followed by oxidation.

- Heck Reaction : A palladium-catalyzed coupling reaction.

Biological Activity

This compound has been studied for its biological activities, particularly its potential antimicrobial properties and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example, studies have shown that it can inhibit the growth of Gram-positive bacteria, which are often resistant to conventional antibiotics. The compound's mechanism may involve interference with bacterial quorum sensing, a communication process critical for bacterial virulence and biofilm formation.

The biological activity of this compound is attributed to its structural characteristics:

- The double bond allows for various chemical reactions that can modify biological pathways.

- It interacts with enzymes and receptors, potentially altering their activity.

Research Findings

- Antimicrobial Studies : In vitro tests demonstrated that this compound effectively inhibited several strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Case Studies : A study involving microbial peptides highlighted that similar compounds can exhibit dual roles as antimicrobial and anticancer agents . This suggests potential therapeutic applications for this compound in treating infections and possibly cancer.

- Comparative Analysis : When compared to other compounds like (E)-9-methylundec-5-ene and undec-5-ene, this compound showed unique reactivity patterns due to its stereochemistry .

Data Table: Biological Activity Comparison

| Compound Name | Type | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Alkene | Yes | Effective against Gram-positive bacteria |

| (E)-9-methylundec-5-ene | Alkene | Limited | Different double bond orientation |

| 9-methylundecane | Alkane | No | Fully saturated, lacks double bond |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.